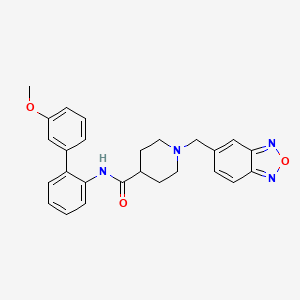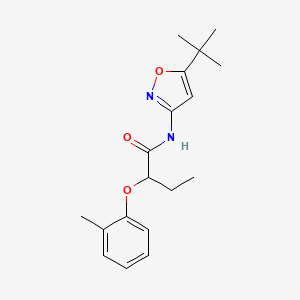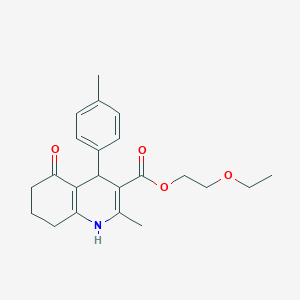![molecular formula C17H21N2O4P B5143581 diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
diphenyl [(diethylamino)carbonyl]amidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [(diethylamino)carbonyl]amidophosphate, commonly known as DDVP, is a widely used insecticide and acaricide. It is a member of the organophosphate family of chemicals, which act by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. DDVP is highly effective against a wide range of pests, including mites, flies, moths, and mosquitoes, and is commonly used in agriculture, horticulture, and public health programs.
Wirkmechanismus
DDVP acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately leads to paralysis and death.
Biochemical and Physiological Effects:
DDVP exposure can have a range of biochemical and physiological effects, depending on the level and duration of exposure. In humans, exposure to high levels of DDVP can cause symptoms such as headache, dizziness, nausea, and vomiting, as well as more severe effects such as respiratory failure and convulsions. DDVP exposure has also been linked to developmental and reproductive effects in animals, although the significance of these findings for human health is unclear.
Vorteile Und Einschränkungen Für Laborexperimente
DDVP has several advantages for use in laboratory experiments, including its high potency, broad spectrum of activity, and relatively low cost. However, its toxicity and potential health effects must be carefully considered, and appropriate safety precautions must be taken to minimize the risk of exposure.
Zukünftige Richtungen
Future research on DDVP is likely to focus on several areas, including the development of safer and more effective insecticides and acaricides, the optimization of DDVP formulations and application methods, and the evaluation of the potential health effects of DDVP exposure in various occupational and environmental settings. Additionally, research may be conducted on the potential use of DDVP in combination with other insecticides and acaricides to enhance their efficacy and reduce the risk of resistance development.
Synthesemethoden
DDVP can be synthesized by reacting diethylamine with phosphorus oxychloride, followed by reaction with diphenyl chloroformate. The resulting product is a colorless to pale yellow liquid with a pungent odor, which is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
DDVP has been extensively studied for its insecticidal and acaricidal properties, as well as its potential for use in public health programs to control mosquito-borne diseases such as malaria, dengue fever, and Zika virus. Research has also been conducted on the potential health effects of DDVP exposure, particularly in occupational settings.
Eigenschaften
IUPAC Name |
3-diphenoxyphosphoryl-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N2O4P/c1-3-19(4-2)17(20)18-24(21,22-15-11-7-5-8-12-15)23-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCUOGHDIDVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)

![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
